molecular formula C9H8F3N3O2 B11501838 N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide

Cat. No.: B11501838
M. Wt: 247.17 g/mol
InChI Key: RMNPBYDOBFXBFH-UHFFFAOYSA-N
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Description

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phenacyl bromide, triethylamine, and boiling ethanol . The major products formed from these reactions are often pyrrole derivatives .

Mechanism of Action

The mechanism of action of N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, forming a variety of heterocyclic compounds . These reactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:

These compounds share similar structural features but differ in their specific substituents and resulting properties. The unique combination of cyano, carbonyl, and trifluoromethyl groups in this compound contributes to its distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C9H8F3N3O2

Molecular Weight

247.17 g/mol

IUPAC Name

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]acetamide

InChI

InChI=1S/C9H8F3N3O2/c1-4-6(3-13)8(7(17)14-4,9(10,11)12)15-5(2)16/h1-2H3,(H,14,17)(H,15,16)

InChI Key

RMNPBYDOBFXBFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C)C#N

Origin of Product

United States

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